The synthesis of flupentixol impurity D typically involves several steps starting from the parent compound, flupentixol. The general synthetic route includes:
The detailed reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing yield and purity of flupentixol impurity D.
Flupentixol impurity D has a complex molecular structure characterized by its empirical formula and a molecular weight of approximately 478.57 g/mol. The structure includes:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.
Flupentixol impurity D can undergo various chemical reactions typical of pharmaceutical compounds:
These reactions are critical for understanding the formation pathways of impurities during drug synthesis.
While the specific biological effects of impurity D are less clear, its presence may influence the pharmacokinetics and pharmacodynamics of formulations containing flupentixol.
Flupentixol impurity D exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and storage conditions in laboratory settings.
Flupentixol impurity D serves several scientific purposes:
The study of impurities like flupentixol impurity D is vital for pharmaceutical development, ensuring that medications meet regulatory standards for safety and efficacy.
Pharmacopeial guidelines diverge significantly in impurity control strategies. The European Pharmacopoeia mandates strict identification thresholds for flupentixol impurity D at 0.15%, validated through rigorous method development. This contrasts with the United States Pharmacopeia’s emphasis on mass spectrometry-based profiling and the British Pharmacopoeia’s alignment with International Council for Harmonisation thresholds (typically 0.10%–0.15% for known impurities) [2] [8].
Structural attributes of impurity D—particularly its E/Z isomerism and polar ethanol moiety—influence detection limits across methods:
Table 2: Pharmacopeial Thresholds and Analytical Requirements for Flupentixol Impurity D
Pharmacopeia | Identification Threshold | Quantification Limit | Recommended Methods |
---|---|---|---|
European (EP) | 0.15% | 0.05% | HPTLC, RP-HPLC |
United States (USP) | 0.10% | 0.03% | UPLC-MS/MS, Derivative Spectroscopy |
British (BP) | 0.15% | 0.05% | RP-HPLC, HPTLC |
Qualifying flupentixol impurity D—a synthesis by-product from piperazine-ethanol side-chain reactions—faces three hurdles:
Table 3: Global Sourcing Challenges for Flupentixol Impurity D Standards
Source | Catalog ID | Quantity | Purity Assurance | Lead Time |
---|---|---|---|---|
EDQM (Discontinued) | Y0000067 | 15 mg | Pharmacopeial Certification | N/A |
SynZeal | SZ-F050003 | Custom | Regulatory Compliance Data | 8–12 weeks |
Pharmaffiliates | PA EPY0000067 | Variable | Traceable to EP | 4–6 weeks |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0